4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride
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Overview
Description
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride is a chemical compound with the molecular formula C17H34N2O2·HCl and a molecular weight of 334.925 . This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylnonyl chloride in the presence of a base to yield the final product, which is subsequently converted to its hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the alkyl chain can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride can be compared with other similar compounds, such as:
N-(2-methyldecan-2-yl)-2-morpholin-4-ylacetamide, hydrochloride: This compound has a similar structure but differs in the alkyl chain length and branching, which can affect its chemical and biological properties.
Morpholino-essigsaeure-(1,1-dimethyl-nonylamid), hydrochloride: Another similar compound with slight variations in the molecular structure, leading to different reactivity and applications.
Properties
CAS No. |
111091-24-8 |
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Molecular Formula |
C17H35ClN2O2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
N-(2-methyldecan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-9-10-17(2,3)18-16(20)15-19-11-13-21-14-12-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI Key |
CQXFRUILIOVNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
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